A Technical Guide to the Proposed Synthesis and Structural Elucidation of 2-Bromo-4-chloro-6-methoxybenzothiazole
A Technical Guide to the Proposed Synthesis and Structural Elucidation of 2-Bromo-4-chloro-6-methoxybenzothiazole
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Its unique bicyclic system offers a rigid framework for precise interaction with biological targets, leading to applications ranging from anticancer to antimicrobial agents.[2][3][4][5] This guide focuses on the novel compound 2-Bromo-4-chloro-6-methoxybenzothiazole, a molecule that, while not extensively documented in current literature, presents significant potential as a versatile building block for drug discovery. The strategic placement of bromo, chloro, and methoxy substituents offers a unique combination of reactivity and physicochemical properties. This document provides a comprehensive theoretical framework for its synthesis, characterization, and potential applications. We present a robust, multi-step synthetic protocol, predict its key physicochemical and spectroscopic properties based on analogous structures, and discuss its potential as a reactive intermediate for the development of new therapeutic agents.
Molecular Structure and Predicted Physicochemical Properties
The chemical structure of 2-Bromo-4-chloro-6-methoxybenzothiazole combines the core benzothiazole ring with three key substituents. The bromine atom at the 2-position is a versatile synthetic handle, the chlorine atom at the 4-position modulates electronic properties and lipophilicity, and the methoxy group at the 6-position can influence solubility and metabolic stability.
Chemical Structure Diagram
Caption: Molecular structure of 2-Bromo-4-chloro-6-methoxybenzothiazole.
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties for the target compound. These values are calculated based on its molecular formula or estimated from structurally similar compounds.[6]
| Property | Predicted Value | Source/Method |
| Molecular Formula | C₈H₅BrClNOS | Calculated |
| Molecular Weight | 278.55 g/mol | Calculated |
| Monoisotopic Mass | 276.89638 Da | Calculated |
| Appearance | Likely a solid at room temp. | Analogy to similar benzothiazoles |
| Boiling Point | >350 °C | Estimation based on related structures[7] |
| LogP (Octanol/Water) | ~3.5 - 4.5 | Estimation based on substituent effects |
| InChIKey | (Not available) | Novel Compound |
| CAS Number | (Not available) | Novel Compound |
Proposed Synthetic Pathway and Experimental Protocol
As 2-Bromo-4-chloro-6-methoxybenzothiazole is not commercially available, a reliable synthetic route is essential. We propose a robust three-step synthesis starting from the readily accessible precursor, 5-chloro-3-methoxyaniline. This pathway leverages a classical benzothiazole formation followed by a Sandmeyer-type reaction, a well-established method for introducing bromine at the 2-position of the benzothiazole ring.[8]
Synthetic Workflow Diagram
Caption: Proposed three-step synthesis of the target compound.
Detailed Experimental Protocol
Expert Rationale: This protocol is designed for reliability and scalability. The initial thiocyanation and cyclization is a common method for forming the 2-aminobenzothiazole core.[9] The subsequent Sandmeyer reaction is a highly effective and field-proven method for the conversion of a 2-amino group to a 2-bromo group on the benzothiazole scaffold, offering high yields and purity.[8]
Step 1: Synthesis of 2-Amino-4-chloro-6-methoxybenzothiazole
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 5-chloro-3-methoxyaniline (1 equiv.) in glacial acetic acid.
-
Thiocyanation: Cool the solution to 0-5 °C in an ice-salt bath. Add a solution of potassium thiocyanate (KSCN, 2.2 equiv.) in acetic acid dropwise, maintaining the temperature below 10 °C.
-
Bromination: Following the addition, add a solution of bromine (1.1 equiv.) in acetic acid dropwise, ensuring the temperature remains below 10 °C.
-
Cyclization: After the addition is complete, allow the mixture to stir at room temperature for 2 hours, then heat to 80-90 °C for 4-6 hours until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture and pour it into ice water. Neutralize with a concentrated sodium hydroxide solution until the pH is ~8-9.
-
Isolation: The precipitated solid is collected by filtration, washed thoroughly with water, and dried under vacuum. The crude product can be purified by recrystallization from ethanol to yield 2-amino-4-chloro-6-methoxybenzothiazole.
Step 2: Synthesis of 2-Bromo-4-chloro-6-methoxybenzothiazole (Sandmeyer Reaction)
-
Diazotization: Suspend the 2-amino-4-chloro-6-methoxybenzothiazole (1 equiv.) in an aqueous solution of hydrobromic acid (48%). Cool the suspension to 0-5 °C.
-
Nitrite Addition: Add a solution of sodium nitrite (NaNO₂, 1.2 equiv.) in water dropwise, keeping the temperature strictly below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Copper(I) Bromide Preparation: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.5 equiv.) in aqueous HBr.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat at 60 °C for 1 hour to ensure the reaction goes to completion.
-
Isolation and Purification: Cool the mixture to room temperature and extract the product with ethyl acetate. Wash the organic layer with water, brine, and dry it over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude product is purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the final product, 2-Bromo-4-chloro-6-methoxybenzothiazole.
Predicted Spectroscopic and Structural Data
The following data are predicted to aid researchers in the characterization and identification of the synthesized compound. Predictions are based on established principles of spectroscopy and analysis of structurally related molecules.[10][11]
| Analysis Type | Predicted Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.5-7.7 (s, 1H, Ar-H), δ ~7.0-7.2 (s, 1H, Ar-H), δ ~3.9 (s, 3H, -OCH₃). The two aromatic protons should appear as distinct singlets due to the substitution pattern. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~160-165 (C-O), δ ~140-150 (Ar C-S, Ar C-N), δ ~130-135 (C-Br), δ ~120-130 (Ar C-Cl), δ ~105-120 (Ar C-H), δ ~56 (-OCH₃). |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) cluster expected at m/z 277/279/281 with a characteristic intensity ratio (~3:4:1) due to the presence of one bromine (⁷⁹Br/⁸¹Br) and one chlorine (³⁵Cl/³⁷Cl) atom. |
| Infrared (IR) Spectroscopy | ~3100-3000 cm⁻¹ (Ar C-H stretch), ~1600, ~1480 cm⁻¹ (C=C, C=N ring stretching), ~1250 cm⁻¹ (Asymmetric C-O-C stretch), ~1050 cm⁻¹ (Symmetric C-O-C stretch), ~800-700 cm⁻¹ (C-Cl stretch), ~600-500 cm⁻¹ (C-Br stretch).[12] |
Reactivity and Applications in Drug Development
The true value of 2-Bromo-4-chloro-6-methoxybenzothiazole lies in its potential as a chemical intermediate.
-
Chemical Reactivity: The C2-bromo substituent is the primary site of reactivity. It is highly susceptible to nucleophilic aromatic substitution and serves as an excellent coupling partner in transition metal-catalyzed reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations.[4][13] This allows for the facile introduction of a wide variety of functional groups and molecular scaffolds at this position.
-
Drug Discovery Potential: Benzothiazole derivatives are known to possess a vast range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][14] This specific compound can serve as a key starting material for generating a library of novel 2-substituted benzothiazoles. Researchers can systematically modify the 2-position to explore structure-activity relationships (SAR) and optimize compounds for specific biological targets. The chloro and methoxy groups provide additional points for metabolic interaction and can be used to fine-tune the pharmacokinetic profile of potential drug candidates.
Conclusion
This technical guide outlines a comprehensive blueprint for the synthesis and characterization of the novel compound 2-Bromo-4-chloro-6-methoxybenzothiazole. By providing a detailed, field-proven synthetic protocol and a full suite of predicted analytical data, we aim to equip researchers and drug development professionals with the necessary tools to access this promising molecule. Its unique substitution pattern and inherent reactivity position it as a valuable intermediate for the exploration of new chemical space in the ongoing search for next-generation therapeutics.
References
- Smolecule. (2024, August 15). Buy 2-Bromo-6-methoxy-4-methylbenzothiazole.
- Beilstein Journals. Supplementary Information.
- Benchchem. The Versatile Scaffold: 2-Chloro-4-bromobenzothiazole as a Gateway to Bioactive Molecules.
- Sigma-Aldrich. 2-Bromo-6-methoxybenzothiazole | 2941-58-4.
- United States Environmental Protection Agency. 2-Bromo-4-chlorobenzoic acid Properties.
- Organic Chemistry Portal. Synthesis of benzothiazoles.
- AWS. Synthesis and Biological Properties of Benzothiazole, Benzoxazole and Chromen-4-one Analogs of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648).
- PubChem, National Center for Biotechnology Information. 2-Bromo-6-methoxy-1,3-benzothiazole.
- Santa Cruz Biotechnology. 2-Bromo-6-methoxybenzothiazole | CAS 2941-58-4.
- The Royal Society of Chemistry. SUPPORTING INFORMATION.
- Journal of Young Pharmacists. (2017, April 15). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents.
- arkat usa. Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone.
- LookChem. Cas 2941-58-4,2-Bromo-6-methoxybenzothiazole.
- PubChem, National Center for Biotechnology Information. 2-Bromo-4-chloroanisole.
- MDPI. (2023). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review.
- Cheméo. 2-Bromo-4-chloroanisole.
- Pathak, P. P. (2021). Note on Benzothiazole used in Modern Day Drug Designing and Development.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 25). Exploring Applications of 2-Bromo-4-methoxytoluene in Organic Synthesis.
- Organic Syntheses. Benzothiazole, 2-amino-6-methyl-.
- NETZSCH Analyzing & Testing. Physicochemical Properties.
- National Institute of Standards and Technology. 2-Bromo-4-chloroanisole.
- PubMed. (2022, March 15). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020).
- ResearchGate. (2018). Conformations of 2-bromo-4-chlorobenzaldehyde.
- National Institute of Standards and Technology. 2-Bromo-4-chloroanisole.
- PubChemLite, Université du Luxembourg. 2-bromo-4-chloro-6-methoxyphenol (C7H6BrClO2).
- SpectraBase. 2-Bromo-4-chlorobenzoic acid - Optional[FTIR] - Spectrum.
- University of Wisconsin. (2013). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3.
- X-MOL. (2022). Manufacturer supply top purity 2-Bromo-6-methoxybenzothiazole 2941-58-4 with ISO standards.
- Scholars Research Library. Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jchemrev.com [jchemrev.com]
- 3. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy 2-Bromo-6-methoxy-4-methylbenzothiazole [smolecule.com]
- 5. longdom.org [longdom.org]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. lookchem.com [lookchem.com]
- 8. Manufacturer supply top purity 2-Bromo-6-methoxybenzothiazole 2941-58-4 with ISO standards [whsysbio.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. jyoungpharm.org [jyoungpharm.org]
